molecular formula C9H16O B3053780 3,3,4,4-Tetramethyl-cyclopentanone CAS No. 56077-22-6

3,3,4,4-Tetramethyl-cyclopentanone

Cat. No.: B3053780
CAS No.: 56077-22-6
M. Wt: 140.22 g/mol
InChI Key: DEMDAOTZMLQKIF-UHFFFAOYSA-N
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Description

3,3,4,4-Tetramethyl-cyclopentanone is a chemical compound with the molecular formula C9H16O . It has a molecular weight of 140.22 g/mol . The compound is also known by several synonyms, including 56077-22-6, 3,3,4,4-tetramethylcyclopentanone, and 3,3,4,4-tetramethylcyclopentan-1-one .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered ring and a ketone (aliphatic) . The compound contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds often undergo reactions with primary amines to form imine derivatives . More research is needed to provide a detailed chemical reactions analysis of this compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 140.22 g/mol . It has a topological polar surface area of 17.1 Ų and contains 10 heavy atoms . The compound has a complexity of 148 as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Biomass Conversion to Fuels

Cyclopentanone, a derivative of 3,3,4,4-Tetramethyl-cyclopentanone, has been identified as a promising building block in the conversion of biomass to fuels. It can be obtained from biomass-derived furanics and converted to intermediate products suitable for fuels via C-C bond-forming reactions, such as aldol condensation. The stability of MgO-based catalysts used in these processes can be improved by surface hydrophobization with organosilanes (Ngo, Sooknoi, & Resasco, 2018).

Antitumor Agents

The structure of exo-methylene cyclopentanone, closely related to this compound, has shown potential in the treatment of cancer and inflammation. Tetracyclic diterpenoids incorporating this structure were synthesized and evaluated for their antitumor activity, demonstrating significant cytotoxicity against various human cancer lines (Li, Zhang, & Wu, 2011).

Chemical Synthesis and Molecular Structures

The molecular and crystal structures of compounds derived from cyclopentanone, such as dicationic tetrakis(1,3-benzodithiol-2-ylidene)cyclopentanone, have been successfully determined. This provides insights into the conjugation and structural arrangements of such compounds, which can be crucial for various chemical synthesis applications (Ueda, Tahara, Shirahata, & Misaki, 2016).

Efficient Hydrogenation Reactions

A method for the efficient hydrogenation rearrangement of biomass-derived furanic aldehydes to cyclopentanones was developed. This process, involving N-doped carbon nanotube networks with confined Co nanoparticles, converts a wide spectrum of biomass-derived furanic aldehydes to corresponding cyclopentanones under mild conditions, highlighting its industrial relevance (Wang et al., 2021).

Pheromone Synthesis

The synthesis of the obscure mealybug pheromone, involving diastereoselective catalytic hydrogenation of tetrasubstituted alkenes derived from cyclopentanone, demonstrates the application of cyclopentanone derivatives in the field of entomology and pest control (Zou & Millar, 2011).

Potential Biological Activity

A study on gem-bihetaryl ketones derived from cyclopentanone, such as 3-hydroxy-2,2-bis(1H-pyrazol-1-yl)cyclopentanone, suggested their usefulness in screening for substances with biological activity. The conformation and hydrogen bonding patterns of these compounds were also analyzed (Rybakov, Utkina, Kurkin, & Yurovskaya, 2012).

Future Directions

While specific future directions for 3,3,4,4-Tetramethyl-cyclopentanone are not available, similar compounds are often used in the synthesis of functionalized cyclopentanones . More research is needed to explore the potential applications and future directions for this compound.

Properties

IUPAC Name

3,3,4,4-tetramethylcyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)5-7(10)6-9(8,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMDAOTZMLQKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC1(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337767
Record name Cyclopentanone, 3,3,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56077-22-6
Record name Cyclopentanone, 3,3,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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